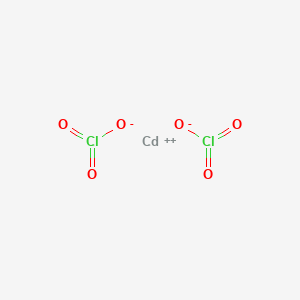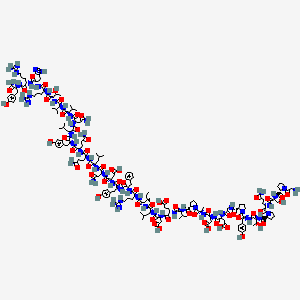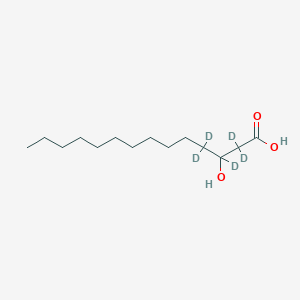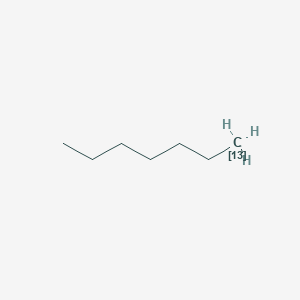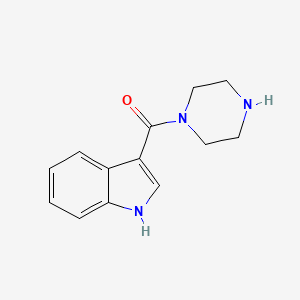
(1H-indol-3-yl)(piperazin-1-yl)methanone
Vue d'ensemble
Description
“(1H-indol-3-yl)(piperazin-1-yl)methanone” is a compound with the molecular formula C13H15N3O . It is a synthetic cannabinoid , which means it is designed to bind to the same receptors in the brain that THC, the main active component of cannabis, does .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 229.28 . It is a white to yellow solid and should be stored at 2-8°C .Applications De Recherche Scientifique
Environmental Monitoring and Public Health
One notable application of similar compounds to (1H-indol-3-yl)(piperazin-1-yl)methanone in scientific research is in environmental monitoring. A study by Borova et al. (2015) developed an analytical methodology for the determination of new psychoactive substances (NPSs) in wastewater, which included synthetic cannabinoids and piperazines among other compounds. This research is pivotal for tracking the use of these substances in communities and evaluating their environmental impact. It marks the first time certain substances were investigated in wastewater, indicating a novel approach to monitoring and potentially mitigating the environmental release of NPSs (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).
Antiviral Research
Another significant area of research involving related chemical structures is in antiviral drug development. Ashok et al. (2015) synthesized a series of β-carboline derivatives, evaluated for their inhibition activity against HIV-1 and HIV-2 strains. The study discovered that certain derivatives displayed selective inhibition of the HIV-2 strain, providing a new avenue for the development of HIV treatments. These findings highlight the potential of compounds with this compound structures in creating effective antiviral medications (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Antimicrobial and Antifungal Studies
Compounds structurally related to this compound are also explored for their antimicrobial properties. Patel, Agravat, & Shaikh (2011) synthesized new pyridine derivatives with antimicrobial activity. Their research indicates a potential for these compounds in developing treatments against various bacteria and fungi, showcasing the versatility of this compound-like structures in contributing to new antibiotics and antifungals (Patel, Agravat, & Shaikh, 2011).
Anticancer Research
Moreover, the synthesis and evaluation of this compound derivatives for anticancer properties have been investigated. Mallikarjuna, Padmashali, & Sandeep (2014) conducted studies on (1-(4-Chlorophenyl) cyclopropyl methanone derivatives for their anticancer and antituberculosis activities. This research opens up possibilities for using these compounds in cancer therapy, highlighting the critical role of chemical synthesis in developing new pharmacological agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Safety and Hazards
The safety information for “(1H-indol-3-yl)(piperazin-1-yl)methanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that (1H-indol-3-yl)(piperazin-1-yl)methanone may also interact with various receptors, contributing to its biological activity.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Indole derivatives have shown a range of biological activities, suggesting that this compound might have similar effects at the molecular and cellular level .
Action Environment
It’s known that environmental conditions can affect the synthesis of similar compounds . This suggests that environmental factors might also influence the action of this compound.
Propriétés
IUPAC Name |
1H-indol-3-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWDVALKBNEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586002 | |
| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610802-16-9 | |
| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





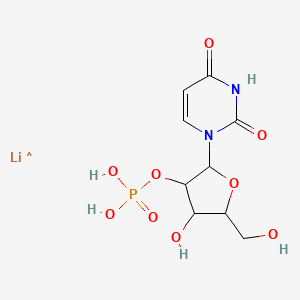
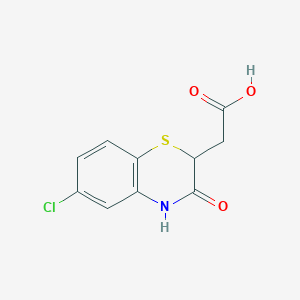
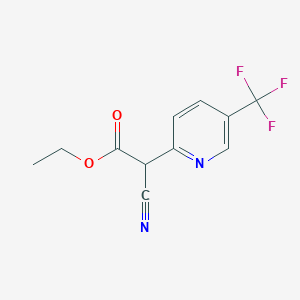
![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)
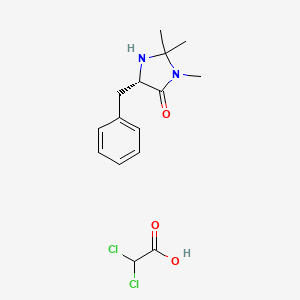
![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)
